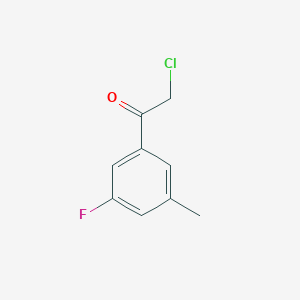

2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKPONWGWARGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 3 Fluoro 5 Methylphenyl Ethanone and Analogous α Chloroketones

Direct Halogenation Strategies

Direct halogenation methods involve the introduction of a chlorine atom at the α-position of a carbonyl compound or a related precursor in a single synthetic operation.

Electrophilic Chlorination of Carbonyl Compounds and Enolizable Ketones

The most common route to α-chloroketones is the direct electrophilic chlorination of the corresponding enolizable ketone. nih.gov This reaction proceeds through an enol or enolate intermediate, which acts as a nucleophile and attacks an electrophilic chlorine source. libretexts.org The starting material for the synthesis of 2-chloro-1-(3-fluoro-5-methylphenyl)ethanone via this method would be 1-(3-fluoro-5-methylphenyl)ethanone.

The mechanism under acidic conditions involves the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks the electrophilic chlorine, followed by deprotonation to yield the α-chloroketone. libretexts.orgyoutube.com Under basic conditions, a strong base removes an α-proton to form an enolate, which then reacts with the chlorinating agent.

A variety of reagents can be employed for this transformation, each with its own advantages and limitations. Common chlorinating agents include:

Molecular Chlorine (Cl₂) : Often used under acidic conditions, but can be hazardous to handle.

Sulfuryl Chloride (SO₂Cl₂) : A convenient and effective reagent for the α-chlorination of ketones.

N-Chlorosuccinimide (NCS) : A milder and safer alternative to Cl₂ and SO₂Cl₂. It is frequently used in both academic and industrial settings. organic-chemistry.orgpitt.edu

p-Toluenesulfonyl Chloride (TsCl) : Can be used as a chlorine source when the ketone is first converted to its enolate using a strong base like lithium diisopropylamide (LDA). pitt.edu

Iodobenzene Dichloride (PhICl₂) : A solid, safer alternative to gaseous chlorine, which can convert ketones to α-chloroketones, often in the presence of a catalyst or under specific reaction conditions. organic-chemistry.org

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Molecular Chlorine (Cl₂) | Acidic (e.g., HCl, AcOH) | Inexpensive | Toxic gas, can lead to over-halogenation |

| Sulfuryl Chloride (SO₂Cl₂) | Neat or in various solvents | Liquid, easy to handle | Reacts vigorously, produces corrosive byproducts |

| N-Chlorosuccinimide (NCS) | Various solvents, often with a catalyst | Solid, safer to handle, selective | More expensive than Cl₂ or SO₂Cl₂ |

| p-Toluenesulfonyl Chloride | Strong base (e.g., LDA), THF | Good for regioselective chlorination | Requires stoichiometric strong base |

| Iodobenzene Dichloride | Ethylene glycol | Solid, safe | Can require specific conditions for activation |

Oxidative Halogenation of Secondary Alcohols

An alternative approach to α-chloroketones is the oxidative halogenation of secondary alcohols. This method combines the oxidation of an alcohol to a ketone and the subsequent α-halogenation in a single pot. The precursor for this compound in this case would be 1-(3-fluoro-5-methylphenyl)ethanol.

One such method employs trichloroisocyanuric acid (TCCA), which serves as both the oxidant and the chlorinating agent. acs.org For secondary alcohols, an additive like methanol (B129727) is often necessary to facilitate the chlorination of the intermediate ketone. acs.org The reaction likely proceeds through the initial oxidation of the alcohol to the ketone, which is then chlorinated in situ.

Another strategy involves a tandem oxidation/halogenation sequence under conditions similar to the Moffatt-Swern oxidation. acs.org Using an excess of the activating agent for dimethyl sulfoxide (B87167) (DMSO), such as oxalyl chloride or trifluoroacetic anhydride (B1165640), in the presence of a chloride source, can lead to the formation of the α-chloro ketone directly from the secondary alcohol. acs.org

| Reagent System | Description | Key Features |

| Trichloroisocyanuric Acid (TCCA) | Acts as both oxidant and chlorinating agent. | One-pot conversion from alcohol to α-chloroketone. |

| Moffatt-Swern Conditions (excess) | Tandem oxidation and halogenation. | Mild reaction conditions. |

| Hypochlorite | Inexpensive oxidant. | Can lead to chlorination of the product ketone. youtube.com |

Oxyhalogenation of Olefinic Substrates

Oxyhalogenation of alkenes and alkynes provides another pathway to α-haloketones. For the synthesis of this compound, the corresponding olefinic substrate would be 1-fluoro-3-methyl-5-vinylbenzene (B7891187) or 1-ethynyl-3-fluoro-5-methylbenzene.

The oxyhalogenation of an alkene, such as a styrene (B11656) derivative, in the presence of a chlorine source and water or an alcohol, initially forms a halohydrin. organicchemistrytutor.comyoutube.com The halohydrin can then be oxidized to the corresponding α-chloroketone in a subsequent step. The mechanism of the first step involves the formation of a chloronium ion intermediate, which is then attacked by a water molecule. organicchemistrytutor.comyoutube.com

For alkynes, oxyhalogenation can directly yield α-haloketones. Gold-catalyzed oxyhalogenation of terminal alkynes has been shown to be effective for producing a range of α-chloro- and α-bromoketones. nih.gov

Chlorination of 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds, such as β-keto esters and 1,3-diketones, can be readily chlorinated at the active methylene (B1212753) position. While not a direct route to this compound, this method is fundamental for producing α-chloro-β-dicarbonyl compounds, which are themselves useful synthetic intermediates.

Reagents such as nitryl chloride can effect the chlorination of 1,3-dicarbonyl compounds. nih.gov A mixture of Oxone and aluminum trichloride (B1173362) in an aqueous medium has been reported for the α,α-dichlorination of β-keto esters and 1,3-diketones. organic-chemistry.org Furthermore, organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds has been achieved using chiral catalysts in the presence of electrophilic chlorine sources like NCS or polychloroquinones. core.ac.ukresearchgate.net

Indirect Synthetic Pathways

Indirect methods involve the transformation of a functional group at the α-position of a ketone precursor into a chlorine atom.

Transformation of α-Diazoketones via Hydrohalogenation

A valuable indirect route to α-chloroketones involves the reaction of α-diazoketones with hydrogen chloride. The α-diazoketone precursor for the target molecule would be 2-diazo-1-(3-fluoro-5-methylphenyl)ethanone. α-Diazoketones can be prepared from the corresponding carboxylic acids or their derivatives. organic-chemistry.orgdoi.orgorganic-chemistry.org

The reaction of an α-diazoketone with HCl typically proceeds with the loss of nitrogen gas to form the α-chloroketone. This transformation can be catalyzed by Lewis acids, such as iron(III) chloride (FeCl₃), to afford α-chloroaryl ketones in good yields. nih.gov A continuous flow process has also been developed where an α-diazoketone is generated in situ and immediately reacted with HCl to produce the α-chloroketone, which enhances the safety of handling diazomethane (B1218177) precursors. nih.gov

| Precursor | Reagent | Product | Key Features |

| α-Diazoketone | HCl | α-Chloroketone | Loss of N₂ gas drives the reaction. |

| α-Diazoketone | FeCl₃, in DCM | α-Chloroketone | Lewis acid catalysis can improve yields. nih.gov |

Multi-Step Approaches from Carboxylic Acid Derivatives (e.g., N-protected amino acids, mixed anhydrides)

A well-established multi-step pathway to synthesize chiral α-chloroketones commences with N-protected amino acids. nbuv.gov.ua This method is particularly valuable in pharmaceutical synthesis where enantiopurity is crucial. The process typically involves three key steps:

Activation of the N-protected amino acid: The carboxylic acid functionality of the N-protected amino acid is activated to facilitate subsequent reactions. A common method is the formation of a mixed anhydride by reacting the amino acid with a chloroformate, such as ethyl chloroformate, in the presence of a base like N-methylmorpholine. nbuv.gov.ua

Formation of an α-diazoketone: The activated amino acid derivative is then reacted with diazomethane. This step, a variation of the Arndt-Eistert homologation, introduces the diazo group at the α-position, forming an α-diazoketone intermediate. nbuv.gov.uanuph.edu.ua

Halogenation: The final step involves the reaction of the α-diazoketone with hydrogen chloride (HCl), which displaces the diazo group to yield the desired α-chloroketone. nbuv.gov.ua

This approach has been successfully employed for the synthesis of a variety of chiral α-chloroketones, preserving the stereochemical integrity of the starting amino acid. nbuv.gov.ua

Table 1: Examples of α-Chloroketone Synthesis from N-Protected Amino Acids

| Starting N-Protected Amino Acid | Activating Agent | Diazomethane Source | Halogenating Agent | Final α-Chloroketone | Reference |

| N-Boc-L-Phenylalanine | Ethyl Chloroformate | In-situ generated CH₂N₂ | HCl | (S)-1-Chloro-3-(tert-butoxycarbonylamino)-4-phenylbutan-2-one | nbuv.gov.uaacs.org |

| N-Cbz-L-Alanine | Isobutyl Chloroformate | In-situ generated CH₂N₂ | HCl | (S)-Benzyl (3-chloro-2-oxobutyl)carbamate | nuph.edu.ua |

Continuous Flow Synthesis Protocols

Concerns over the hazardous nature of diazomethane in batch processes have spurred the development of continuous flow synthesis protocols. These methods offer enhanced safety, scalability, and reproducibility by generating and consuming hazardous reagents in situ. nbuv.gov.uavapourtec.com

In the context of α-chloroketone synthesis from N-protected amino acids, a continuous-flow diazomethane generator can be integrated into the reaction setup. nbuv.gov.uanuph.edu.ua The N-protected amino acid is first activated in a flow reactor to form a mixed anhydride. This stream is then merged with a continuous flow of anhydrous diazomethane, generated on-demand, to form the α-diazoketone. The resulting intermediate is subsequently quenched with a stream of HCl to produce the final α-chloroketone. acs.org This fully continuous, multi-step process significantly reduces the risks associated with handling large quantities of diazomethane and allows for the safe production of significant quantities of the target compound. acs.org

Continuous flow technology has also been applied to the synthesis of α-chloroketones from esters, as will be discussed in a later section.

Conversion from α-Hydroxyketones (e.g., Appel Halogenation, SN2 Substitution)

α-Hydroxyketones are direct precursors to α-chloroketones through nucleophilic substitution reactions. Two prominent methods for this conversion are the Appel halogenation and other SN2-type substitutions.

The Appel reaction provides a mild method for converting alcohols, including α-hydroxyketones, to the corresponding alkyl halides. organic-chemistry.org The reaction typically employs a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to generate the chlorinating species. alfa-chemistry.com The mechanism involves the activation of triphenylphosphine by CCl₄, followed by the attack of the hydroxyl group of the α-hydroxyketone on the phosphorus atom. This forms an oxyphosphonium intermediate, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion via an SN2 mechanism. organic-chemistry.org This process generally proceeds with inversion of configuration at a chiral center. alfa-chemistry.com

Alternative procedures for the SN2 conversion of α-hydroxyketones to α-chloroketones have also been developed. One such method involves stirring the α-hydroxyketone with tosyl chloride and triethylamine (B128534) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach also facilitates the in-situ conversion of the hydroxyl group into a better leaving group (tosylate), which is then displaced by a chloride ion.

Table 2: Reagents for the Conversion of α-Hydroxyketones to α-Chloroketones

| α-Hydroxyketone Substrate | Reagent System | Reaction Type | Reference |

| 2-Hydroxy-1-phenylethanone | PPh₃ / CCl₄ | Appel Halogenation | nih.gov |

| 2-Hydroxy-1-phenylethanone | TsCl / Et₃N / DMAP | SN2 Substitution | nih.gov |

Synthesis from Acyl Chlorides (e.g., Nierenstein Reaction Principle)

The Nierenstein reaction offers a direct route to α-chloroketones from acyl chlorides using diazomethane. synarchive.comwikipedia.org In this reaction, the methylene group from diazomethane is inserted into the carbon-chlorine bond of the acyl chloride. wikipedia.org

The reaction proceeds through the formation of a diazonium salt intermediate. wikipedia.org However, the reaction can sometimes stall at the diazoketone stage, particularly if an excess of diazomethane is used, which can act as a base to deprotonate the diazonium intermediate. wikipedia.org In such cases, the addition of hydrogen chloride (HCl) is necessary to convert the intermediate diazoketone to the final α-chloroketone product. wikipedia.orgchemeurope.com

Strategies Involving Esters (e.g., Chloromethylation with Organolithium Reagents)

Esters can be converted to α-chloroketones through one-carbon homologation strategies. One modern and highly efficient method utilizes transient chloromethyllithium in a continuous flow system. vapourtec.comresearchgate.net This "flash chemistry" approach allows for the rapid and chemoselective synthesis of a broad range of α-chloroketones from their corresponding esters in high yields. researchgate.net The use of a microreactor enables precise control over the reaction conditions and the handling of the unstable organolithium reagent. researchgate.net

Another two-step approach involves the reaction of methyl esters with dimethylsulfoxonium methylide. nih.gov This forms a β-keto dimethylsulfoxonium ylide intermediate. Subsequent treatment of this ylide with hydrogen chloride in a solvent like tetrahydrofuran (B95107) (THF) results in the loss of dimethyl sulfoxide (DMSO) and the formation of the corresponding α-chloroketone. nih.gov This method provides a practical alternative to the use of diazomethane. nih.gov

Table 3: Synthesis of α-Chloroketones from Esters

| Ester Substrate | Reagent System | Key Intermediate | Reference |

| Various aromatic and aliphatic esters | CH₂ClI / n-BuLi (in flow) | Chloromethyllithium | researchgate.net |

| Methyl N-Boc-phenylalaninate | Dimethylsulfoxonium methylide, then HCl | β-Keto dimethylsulfoxonium ylide | nih.gov |

Routes from Phenylacetic Acid Derivatives

A practical and direct one-step method for the preparation of α-chloroketones from readily available and inexpensive phenylacetic acid derivatives has been developed. organic-chemistry.org This strategy utilizes the unique reactivity of an intermediate magnesium enolate dianion. organic-chemistry.orgorganic-chemistry.org

The phenylacetic acid derivative is treated with a magnesium base to form the dianion. This intermediate then reacts selectively with a chloromethyl carbonyl electrophile, such as a Weinreb amide. organic-chemistry.org A key feature of this method is the spontaneous decarboxylation of the intermediate during the reaction quench, which directly yields the α-chloroketone product. organic-chemistry.orgorganic-chemistry.org This process tolerates a variety of substituents on the aryl ring. organic-chemistry.org

Generation from α-Chloronitroso Compounds (e.g., via Alkene Addition)

The reaction of α-chloronitroso compounds with alkenes provides a pathway to functionalized molecules that can be precursors to α-chloroketones. Specifically, α-chloronitroso compounds can undergo ene reactions with alkenes to produce nitrone hydrochlorides. scite.ai These intermediates can then be hydrolyzed to yield allylic hydroxylamines. scite.ai While not a direct conversion to an α-chloroketone, subsequent oxidation of a related intermediate could potentially lead to the desired product, though this is a less common route. The traditional synthesis of α-chloronitroso compounds themselves involves the treatment of an oxime with an electrophilic halogen source like t-butyl hypochlorite. scite.ai

Asymmetric and Stereoselective Synthesis of Chiral α-Chloroketones

The creation of chiral α-chloroketones with high enantiomeric purity is a significant challenge in synthetic chemistry. These compounds serve as valuable building blocks for the synthesis of complex chiral molecules. Various catalytic strategies have been developed to achieve high levels of stereocontrol in the α-chlorination of ketones and related compounds.

Organocatalytic Approaches for Enantioselective Chlorination

Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds, offering a metal-free alternative to traditional methods. nih.gov A notable approach involves the use of chiral amines to activate aldehydes towards electrophilic chlorination. For instance, the use of L-proline amide and (2R,5R)-diphenylpyrrolidine as catalysts with N-chlorosuccinimide (NCS) as the chlorine source has proven effective for the direct α-chlorination of various aldehydes, yielding α-chloro aldehydes in high yields and enantioselectivities. organic-chemistry.org

Enamine catalysis provides a powerful strategy for the enantioselective functionalization of carbonyl compounds. organic-chemistry.org In this context, chiral secondary amines react with aldehydes or ketones to form chiral enamines, which then react with an electrophilic chlorine source. This approach has been successfully applied to the α-chlorination of aldehydes, providing access to important chiral synthons for chemical and medicinal agent synthesis. organic-chemistry.org For example, the combination of an amine catalyst and a quinone has been shown to achieve high enantioselectivity in the chlorination of octanal. organic-chemistry.org

A bifunctional (S)-pyrrolidine-thiourea organocatalyst has also been developed for the direct α-chlorination of aldehydes using NCS. This catalyst demonstrates good activity and enantioselectivity, and it can be recovered and reused, adding to the sustainability of the process. organic-chemistry.org The development of such recyclable catalysts is a key focus in green chemistry.

Below is a table summarizing key findings in organocatalytic enantioselective chlorination:

| Catalyst | Substrate | Chlorine Source | Key Findings |

| L-proline amide, (2R,5R)-diphenylpyrrolidine | Aldehydes | N-chlorosuccinimide (NCS) | High yield and enantioselectivity for α-chloro aldehydes. organic-chemistry.org |

| Amine catalyst with quinone | Octanal | N-chlorosuccinimide (NCS) | High enantioselectivity (92% ee) and conversion (91%). organic-chemistry.org |

| (S)-pyrrolidine-thiourea | Aldehydes | N-chlorosuccinimide (NCS) | Good activity and enantioselectivity; catalyst is recoverable and reusable. organic-chemistry.org |

Applications of Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is a powerful technique for asymmetric synthesis, enabling reactions between reactants in immiscible phases. beilstein-journals.orgnih.govbuchler-gmbh.com This methodology is particularly well-suited for the α-functionalization of prochiral nucleophiles, such as enolates, through the formation of chiral ion pairs with a chiral catalyst. beilstein-journals.orgnih.gov Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are a prominent class of chiral PTCs, valued for their ready availability, low toxicity, and the ability to be recovered and reused. buchler-gmbh.com

In the context of α-chloroketone synthesis, chiral PTCs facilitate the enantioselective reaction of a ketone enolate with an electrophilic chlorine source. The catalyst transports the enolate from an aqueous phase to an organic phase containing the chlorinating agent, where the asymmetric chlorination occurs. The operational simplicity, mild reaction conditions, and use of environmentally benign solvents like water make this approach attractive for large-scale industrial applications. buchler-gmbh.com

The versatility of chiral PTCs extends to a variety of C-C, C-O, and C-N bond-forming reactions, highlighting their importance in the synthesis of complex and multifunctional organic molecules. buchler-gmbh.com The development of novel bis-quaternary Cinchona alkaloid PTCs has further enhanced the efficiency and enantioselectivity of these transformations, often requiring lower catalyst loadings. buchler-gmbh.com

Key advantages of chiral phase-transfer catalysis in this context are summarized below:

| Feature | Description |

| Mechanism | Formation of chiral ion pairs between the catalyst and a prochiral enolate, leading to stereoselective α-functionalization. beilstein-journals.orgnih.gov |

| Catalysts | Cinchona alkaloid-derived quaternary ammonium salts are widely used due to their effectiveness and "green" characteristics. buchler-gmbh.com |

| Reaction Conditions | Typically mild, often at or below room temperature, using environmentally friendly solvents like water. buchler-gmbh.com |

| Industrial Applicability | The methodology is scalable and suitable for the large-scale synthesis of chiral intermediates. buchler-gmbh.com |

Principles of Dynamic Kinetic Resolution in α-Chloroketone Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, capable of converting a racemic starting material into a single enantiomer of the product in theoretically 100% yield. nih.govprinceton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov For a successful DKR, the rate of racemization must be faster than or at least comparable to the rate of reaction of the slower-reacting enantiomer. princeton.edu

In the synthesis of chiral α-chloroketones, DKR can be applied to racemic α-substituted ketones. The process involves the selective reaction of one enantiomer with a chlorinating agent, catalyzed by a chiral catalyst, while the unreacted enantiomer is continuously racemized. This ensures that the entire substrate pool is converted into the desired chiral product.

A key requirement for DKR is the configurational lability of the stereocenter to be resolved. nih.gov For α-substituted ketones, the acidity of the α-proton facilitates racemization via the formation of an achiral enol or enolate intermediate. nih.gov The success of the DKR process hinges on the careful selection of a catalyst that can effectively differentiate between the two enantiomers of the substrate and reaction conditions that promote rapid racemization.

Enzymes, such as alcohol dehydrogenases, have been successfully employed in dynamic reductive kinetic resolutions (DYRKR) of α-chloroketones, demonstrating good diastereoselectivity and excellent enantioselectivity. nih.gov Chemo-catalytic methods, such as Noyori's Ru-catalyzed hydrogenation of α-substituted-β-ketoesters, also exemplify the power of DKR in generating enantiomerically pure products. nih.gov

Sustainable and Green Chemistry Approaches in α-Chloroketone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This is particularly relevant for the preparation of α-chloroketones, where traditional methods often involve hazardous reagents and solvents.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions offers numerous environmental and economic benefits, including reduced waste, lower costs, and simplified purification procedures. Several protocols for the α-halogenation of ketones have been developed that operate without a solvent.

For instance, the halogenation of acetophenone (B1666503) derivatives can be achieved by grinding the reagents in a mortar and pestle with a sub-stoichiometric amount of p-toluenesulfonic acid (pTsOH), yielding α-bromo, α-chloro, and α-iodoketones in satisfactory yields. researchgate.net Microwave irradiation has also been utilized to promote the solvent-free α-bromination of aralkyl ketones using N-bromosuccinimide (NBS), providing an efficient and rapid method. nih.gov

These solvent-free approaches align with the principles of green chemistry by minimizing the use of auxiliary substances and improving atom economy.

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents with a wide range of applications in organic synthesis. encyclopedia.pub DESs are typically formed by mixing a quaternary ammonium salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. encyclopedia.pubugr.es Their low cost, low toxicity, biodegradability, and non-flammability make them attractive alternatives to conventional volatile organic solvents. encyclopedia.pub

The physicochemical properties of DESs, such as viscosity and polarity, can be tuned by varying the HBA and HBD components and their molar ratios. ugr.es A well-known example is the mixture of choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio. ugr.es

While the direct application of DESs to the synthesis of α-chloroketones is an area of ongoing research, their ability to dissolve a wide variety of substrates and their potential to act as both solvent and catalyst make them highly promising for developing greener synthetic protocols. ugr.esresearchgate.net For example, DESs have been successfully employed in regioselective additions to α,β-unsaturated ketones and aldehydes. nih.gov The use of DESs in multicomponent reactions further highlights their potential to facilitate complex transformations under environmentally benign conditions. researchgate.net

Advances in Continuous Flow Processing

The synthesis of α-chloroketones, including this compound and its analogs, has significantly benefited from the adoption of continuous flow processing and microreactor technology. researchgate.netresearchgate.netrsc.org These advanced methodologies offer substantial improvements over traditional batch synthesis in terms of safety, efficiency, and control over reaction parameters. krishisanskriti.orgmdpi.comchimia.ch The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control of residence time, and the ability to handle hazardous reagents in situ, have paved the way for safer and more scalable production of these important chemical intermediates. researchgate.netrsc.orgmdpi.com

A prominent strategy in the continuous flow synthesis of α-chloroketones involves the Arndt-Eistert homologation, which traditionally utilizes the hazardous and explosive diazomethane. nbuv.gov.uaresearchgate.netnuph.edu.ua Flow chemistry circumvents the risks associated with diazomethane by enabling its on-demand generation and immediate consumption. acs.orgnewdrugapprovals.org In a typical setup, a precursor is mixed with a base in a continuous stream to produce diazomethane, which then reacts with an activated carboxylic acid derivative to form an α-diazoketone. This intermediate is subsequently quenched with a source of chlorine, such as hydrochloric acid, to yield the desired α-chloroketone. acs.orgnewdrugapprovals.org This integrated multi-step synthesis within a continuous flow system eliminates the need to store, transport, or handle toxic and explosive diazomethane, significantly enhancing process safety. researchgate.netnuph.edu.uaacs.org

Another significant advancement in this field is the direct chlorination of ketones in continuous flow reactors. These reactions are often highly exothermic and rapid, making them challenging to control in large batch reactors. researchgate.netresearchgate.net Microreactors, with their high surface-area-to-volume ratio, provide excellent heat exchange, allowing for precise temperature control and preventing the formation of undesired byproducts. mdpi.comchimia.ch Various chlorinating agents can be employed in these systems, and the precise mixing and short residence times achievable in microreactors can lead to improved selectivity and higher yields.

Furthermore, novel synthetic routes have been developed specifically for continuous flow systems. One such method involves the reaction of esters with transient chloromethyllithium. This approach has demonstrated high efficiency and chemoselectivity, with very short reaction times, making it an attractive option for rapid and scalable synthesis of a broad range of α-chloroketones.

The table below summarizes key findings from recent research on the continuous flow synthesis of analogous α-chloroketones, illustrating the reaction conditions and outcomes.

| α-Chloroketone Product | Starting Material | Key Reagents | Reactor Type | Residence Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| (S)-Benzyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | N-protected amino acid | Diazomethane (in situ), HCl | Tube-in-tube reactor | ~4.5 hours (total process) | Room Temperature | 87 |

| Generic α-chloroketones | Esters | Chloromethyllithium (transient) | Microreactor | <5 seconds | Not specified | Up to 99 |

| Generic α-fluoroketones | Ketones | N-Fluorobenzenesulfonimide (NFSI), LiHMDS | Cryo-flow reactor | Not specified | -60 | 62 (isolated) |

These examples underscore the versatility and power of continuous flow processing in modern organic synthesis. The ability to safely handle hazardous intermediates, precisely control reaction conditions, and achieve high yields in a scalable manner makes it a superior alternative to traditional batch methods for the production of this compound and related α-chloroketones.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1 3 Fluoro 5 Methylphenyl Ethanone and α Chloroketones

Nucleophilic Substitution Reactions at the α-Carbon Center

The primary site of reactivity in 2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone for the reactions discussed herein is the α-carbon—the carbon atom bonded to both the carbonyl group and the chlorine atom. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. These reactions are of significant utility in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution reactions at the α-carbon of α-haloketones, including this compound, predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This pathway involves a concerted step where the nucleophile attacks the α-carbon while the leaving group (chloride in this case) simultaneously departs. wikipedia.org The transition state for this reaction involves a pentacoordinate carbon atom. A key feature of the SN2 reaction is the backside attack of the nucleophile, which results in an inversion of stereochemistry at the α-carbon, a phenomenon known as the Walden inversion. wikipedia.orglscollege.ac.in

The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to simple alkyl halides. This rate enhancement is attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group's π-system can stabilize the transition state through orbital overlap with the p-orbitals of the reacting carbon center. This interaction lowers the activation energy of the reaction, thus accelerating the rate of substitution.

It is important to note that SN1 pathways are generally disfavored for α-haloketones because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable.

Carbon-alkylation at the α-position of this compound allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. These reactions typically involve the use of carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds. chemistrysteps.comopenstax.org The reaction proceeds via an SN2 mechanism where the enolate attacks the α-carbon, displacing the chloride. libretexts.orgorganicchemistrytutor.com This method is a common strategy for the synthesis of β-dicarbonyl compounds, which are valuable synthetic intermediates. mdpi.comijpras.com

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic versus thermodynamic control), allowing for the selective alkylation of unsymmetrical ketones. chemistrysteps.comlibretexts.org For the reaction with an α-chloroketone like this compound, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to pre-form the enolate of the reacting partner before the introduction of the electrophilic chloroketone. libretexts.org

| α-Chloroketone | Carbon Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-1-phenylethanone | Diethyl malonate (enolate) | Diethyl 2-phenacylmalonate | 85 |

| 2-Chloroacetophenone | Cyclohexanone (enolate) | 2-(2-Oxo-2-phenylethyl)cyclohexanone | 78 |

| Chloroacetone | Ethyl acetoacetate (B1235776) (enolate) | Ethyl 2-acetyl-3-oxobutanoate | 75 |

Nitrogen nucleophiles readily react with α-chloroketones to form α-amino ketones, which are important structural motifs in many biologically active compounds and pharmaceutical agents. nih.govrsc.org Primary and secondary amines, as well as ammonia (B1221849), can serve as the nucleophile in an SN2 displacement of the chloride from this compound. wikipedia.org

The reaction of a primary amine with an α-chloroketone can potentially lead to overalkylation due to the increased nucleophilicity of the resulting secondary amine product. To achieve monoalkylation, it is often necessary to use a large excess of the primary amine or to employ protecting group strategies. The use of azide (B81097) ion as a nitrogen nucleophile, followed by reduction, provides an alternative route to primary α-amino ketones.

| α-Chloroketone | Nitrogen Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-1-phenylethanone | Aniline | 2-Anilino-1-phenylethanone | 92 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Piperidine | 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanone | 88 |

| 2-Chloroacetophenone | Sodium azide | 2-Azidoacetophenone | 95 |

Oxygen nucleophiles, such as alkoxides and carboxylates, can react with α-chloroketones to form α-alkoxyketones and α-acyloxyketones, respectively. organic-chemistry.org These reactions also follow an SN2 pathway. The reaction with alkoxides, however, can be complicated by a competing rearrangement reaction known as the Favorskii rearrangement. adichemistry.comwikipedia.org

The Favorskii rearrangement occurs when the α-chloroketone has an abstractable proton on the α'-carbon. In the presence of a strong base like an alkoxide, an enolate is formed, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone (B1606653) intermediate. wikipedia.orgchemistry-reaction.com The nucleophilic alkoxide then attacks the carbonyl carbon of the cyclopropanone, leading to the ring-opened ester product. adichemistry.comorganic-chemistry.org When there are no α'-hydrogens, the reaction may proceed via a direct substitution or a quasi-Favorskii rearrangement. adichemistry.com

| α-Chloroketone | Oxygen Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-1-phenylethanone | Sodium methoxide | 2-Methoxy-1-phenylethanone | 80 |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate (B8599756) (via Favorskii rearrangement) | 75 |

| 2-Chloro-1-phenylethanone | Sodium acetate | 2-Oxo-2-phenylethyl acetate | 90 |

Sulfur nucleophiles are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur. masterorganicchemistry.com Thiolates (RS⁻), generated by the deprotonation of thiols, readily react with α-chloroketones like this compound to produce α-thioketones (more accurately, α-ketosulfides). libretexts.orglibretexts.org These reactions are typically fast and efficient.

Thiourea (B124793) can also be used as a sulfur nucleophile, which initially forms an isothiouronium salt. Subsequent hydrolysis of this salt yields the corresponding thiol, providing an indirect method for introducing a thiol group at the α-position. libretexts.org The resulting α-ketosulfides are versatile intermediates for further synthetic transformations.

| α-Chloroketone | Sulfur Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-1-phenylethanone | Sodium thiophenoxide | 1-Phenyl-2-(phenylthio)ethanone | 94 |

| Chloroacetone | Sodium ethanethiolate | 1-(Ethylthio)propan-2-one | 89 |

| 2-Chloro-1-(4-bromophenyl)ethanone | Thiourea, then hydrolysis | 2-Mercapto-1-(4-bromophenyl)ethanone | 85 |

When the α-carbon of an α-haloketone is a stereocenter, nucleophilic substitution via the SN2 mechanism proceeds with a predictable stereochemical outcome: inversion of configuration. wikipedia.org This stereospecificity is a hallmark of the SN2 reaction and is known as the Walden inversion. wikipedia.orglscollege.ac.inbyjus.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to a product with the opposite stereochemistry relative to the starting material. lscollege.ac.inyoutube.com

The synthesis of enantiomerically pure α-chloroketones can be achieved through various asymmetric synthesis methods. researchgate.netresearchgate.net Subsequent SN2 reactions on these chiral, non-racemic α-chloroketones allow for the stereocontrolled synthesis of a wide variety of chiral building blocks, including α-amino ketones and α-hydroxy ketones. The high fidelity of the Walden inversion in these systems makes it a powerful tool for asymmetric synthesis, enabling the transfer of stereochemical information from the starting material to the product. researchgate.net

Rearrangement Reactions Involving α-Chloroketone Substrates

α-Chloroketones are precursors for several important skeletal rearrangements, which are often contingent on the substrate's structure and the reaction conditions employed.

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that yields carboxylic acid derivatives. wikipedia.orgslideshare.net The specific product—carboxylic acid, ester, or amide—is determined by the base used, such as a hydroxide (B78521) ion, an alkoxide, or an amine, respectively. mychemblog.comddugu.ac.in For cyclic α-halo ketones, this rearrangement results in a characteristic ring contraction. wikipedia.orgadichemistry.com

The most widely accepted mechanism for substrates possessing an acidic α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl group) involves the formation of a cyclopropanone intermediate. wikipedia.orgadichemistry.com The process begins with the abstraction of an acidic α'-proton by a base to form an enolate. mychemblog.com This enolate then undergoes intramolecular nucleophilic substitution, displacing the chloride ion to form a strained cyclopropanone ring. adichemistry.comnrochemistry.com The highly reactive carbonyl group of this intermediate is then attacked by a nucleophile (the base). slideshare.net Subsequent cleavage of the cyclopropanone ring occurs in a manner that generates the more stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.orgadichemistry.com

The scope of the Favorskii rearrangement is broad, providing a valuable method for synthesizing highly branched carboxylic acids and for inducing ring contraction in alicyclic systems. ddugu.ac.inpurechemistry.org

Table 1: Key Mechanistic Steps of the Favorskii Rearrangement

| Step | Description | Intermediate/Species |

| 1. Enolate Formation | A base abstracts an acidic proton from the α'-carbon. mychemblog.com | Enolate Anion |

| 2. Cyclization | The enolate performs an intramolecular SN2 attack, displacing the halide. nrochemistry.com | Cyclopropanone Intermediate |

| 3. Nucleophilic Attack | The base/nucleophile attacks the carbonyl carbon of the cyclopropanone. slideshare.net | Tetrahedral Intermediate |

| 4. Ring Opening | The ring cleaves to form the most stable carbanion. wikipedia.orgadichemistry.com | Carbanion |

| 5. Protonation | The carbanion is protonated by the solvent or a proton source. | Final Carboxylic Acid Derivative |

The Perkow reaction is a significant transformation of α-chloroketones, involving their reaction with trialkyl phosphites to produce dialkyl vinyl phosphates and an alkyl halide. wikipedia.org This reaction often competes with the Michaelis-Arbuzov reaction, which would instead produce a β-ketophosphonate. wikipedia.org For α-chloro- and α-bromoketones, the Perkow reaction is often the favored pathway. wikipedia.org

The mechanism of the Perkow reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite (B83602) on the electrophilic carbonyl carbon of the α-chloroketone. wikipedia.orgrsc.org This initial attack forms a zwitterionic intermediate. wikipedia.org This intermediate then undergoes rearrangement, leading to the elimination of the chloride ion and the formation of a cationic species. The final step involves the dealkylation of this cation by the displaced chloride ion, resulting in the formation of the enol phosphate (B84403) product. wikipedia.org

Computational studies suggest that the Perkow pathway is often kinetically preferred over the Michaelis-Arbuzov pathway in polar solvents. nih.gov The regioselectivity between O-attack (Perkow) and C-attack (Arbuzov) can be influenced by factors such as the electronic properties of the substituents on the α-chloroketone and the reaction conditions. rsc.orgrsc.org

Table 2: Comparison of Perkow and Michaelis-Arbuzov Reaction Pathways

| Feature | Perkow Reaction | Michaelis-Arbuzov Reaction |

| Nucleophilic Attack Site | Carbonyl Carbon (O-attack) wikipedia.orgrsc.org | α-Carbon (C-attack) rsc.org |

| Initial Intermediate | Zwitterionic Alkoxide wikipedia.org | Phosphonium Salt wikipedia.org |

| Final Product | Dialkyl Vinyl Phosphate wikipedia.org | β-Ketophosphonate wikipedia.org |

| Competing Reaction | Yes, competes with Michaelis-Arbuzov. wikipedia.org | Yes, competes with Perkow. wikipedia.org |

| Typical Substrate Favorability | Favored for α-chloro and α-bromo ketones. wikipedia.org | Favored for α-iodo ketones. wikipedia.org |

For α-chloroketones that lack enolizable α'-hydrogens, the standard Favorskii rearrangement via a cyclopropanone intermediate is not possible. In such cases, the reaction can proceed through an alternative pathway known as the quasi-Favorskii or semibenzilic acid rearrangement. wikipedia.orgmychemblog.com

This mechanism is initiated by the direct nucleophilic addition of a base, such as a hydroxide or alkoxide, to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. mychemblog.com This is followed by a concerted 1,2-migration of one of the neighboring carbon groups. mychemblog.com As this group migrates, it displaces the chloride ion from the adjacent carbon in a single step. mychemblog.com This pathway is mechanistically related to the classic benzilic acid rearrangement of 1,2-diketones and avoids the formation of a cyclopropanone. sci-hub.se The choice between the standard Favorskii and the semibenzilic acid pathway is therefore dictated entirely by the structure of the starting α-chloroketone. mychemblog.com

Table 3: Conditions Favoring the Semibenzilic Acid Pathway

| Condition | Rationale | Mechanism |

| Absence of α'-Hydrogens | Enolate formation is impossible, preventing the cyclopropanone pathway. mychemblog.com | Nucleophilic addition to the carbonyl, followed by concerted 1,2-aryl or alkyl migration and halide displacement. mychemblog.com |

| Use of Strong Base (e.g., RO⁻, HO⁻) | Required to initiate nucleophilic attack at the carbonyl carbon. | Semibenzilic Rearrangement |

Condensation, Cyclization, and Heterocycle-Forming Reactions

The dual functionality of α-chloroketones makes them valuable substrates for reactions that build molecular complexity through condensation and cyclization, particularly in the synthesis of heterocyclic compounds like epoxides.

The Darzens condensation (also known as the glycidic ester condensation) is a reaction between a carbonyl compound and an α-halo compound, such as an α-chloroketone, in the presence of a base to form an α,β-epoxy compound. wikipedia.orgchemistnotes.com When an α-chloroketone is used as the halo-component, the product is an α,β-epoxy ketone. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the simultaneous construction of an epoxide ring. wikipedia.orgunacademy.com

The mechanism of the Darzens condensation begins with the deprotonation of the α-chloroketone at the halogenated carbon by a strong base, forming a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking an external carbonyl compound (or another molecule of the ketone itself) in a step similar to an aldol (B89426) addition, creating a new carbon-carbon bond and a halohydrin intermediate. wikipedia.orgmychemblog.com The resulting alkoxide ion then undergoes an intramolecular SN2 reaction, displacing the chloride to form the final epoxide ring. wikipedia.orgorganic-chemistry.org

The Darzens condensation creates two new stereocenters, meaning diastereoselectivity is a key consideration. The reaction can produce either cis or trans epoxides, and the ratio is influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: A strong, bulky base at low temperature often favors the formation of the less stable syn-halohydrin, leading to the cis-epoxide.

Thermodynamic Control: Weaker bases or higher temperatures can allow the intermediate halohydrin to equilibrate to the more stable anti conformation before ring closure, favoring the formation of the trans-epoxide. wikipedia.org

The choice of base, solvent, and the use of phase-transfer catalysts can significantly influence the diastereomeric ratio of the final product. researchgate.netingentaconnect.com

Table 4: Mechanistic Steps of the Darzens Condensation

| Step | Description | Intermediate/Species |

| 1. Enolate Formation | A base deprotonates the α-carbon bearing the halogen. wikipedia.orgmychemblog.com | Carbanion (Enolate) |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl group of an aldehyde or ketone. wikipedia.org | Halohydrin Alkoxide |

| 3. Intramolecular SN2 | The alkoxide displaces the halide on the adjacent carbon. wikipedia.orgorganic-chemistry.org | α,β-Epoxy Ketone |

Darzens Condensation for α,β-Epoxy Ketone Synthesis

Asymmetric Darzens Reactions with α-Chloroketones

The Darzens reaction, also known as the Darzens condensation, is a chemical reaction that synthesizes α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base. psiberg.comorganic-chemistry.org This reaction can be extended to α-chloroketones to produce α,β-epoxy ketones. The asymmetric variant of the Darzens reaction aims to control the stereochemistry of the newly formed epoxide ring, yielding enantiomerically enriched products.

Recent advancements in asymmetric catalysis have led to the development of highly enantioselective Darzens reactions involving α-chloroketones. nih.govrsc.org Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective in promoting these transformations. nih.govrsc.orgaustinpublishinggroup.com For instance, a class of 6'-OH cinchonium salts has been shown to catalyze the reaction between α-chloro ketones and aldehydes with high enantioselectivity, producing optically active chiral epoxides. nih.govrsc.org

The general mechanism of the Darzens reaction involves the deprotonation of the α-chloroketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone to form a halohydrin intermediate. Subsequent intramolecular nucleophilic substitution (SNi) by the alkoxide displaces the chloride ion, leading to the formation of the epoxide ring. psiberg.com The stereochemical outcome of the reaction is often influenced by the nature of the base, solvent, and the structure of the chiral catalyst. researchgate.netacs.orgacs.org

Table 1: Examples of Asymmetric Darzens Reactions with α-Chloroketones

| Catalyst | α-Chloroketone | Aldehyde | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 6'-OH cinchonium salt | Generic α-chloro ketone | Aromatic/Aliphatic Aldehydes | Chiral Epoxides | High | nih.gov |

Intermolecular and Intramolecular Aldol-Type Condensations

α-Chloroketones can participate in aldol-type condensation reactions, both inter- and intramolecularly. The acidic α-hydrogen of the α-chloroketone can be abstracted by a base to form an enolate, which can then react with a carbonyl compound. wikipedia.org In crossed aldol reactions between α-chloroketones and aldehydes, the initial product is a halohydrin. This intermediate can subsequently cyclize in the presence of a base to form an oxirane. wikipedia.org

Intramolecular aldol-type condensations of substrates containing both an α-chloroketone moiety and a carbonyl group can lead to the formation of cyclic products. The reaction proceeds through the formation of an enolate from the α-chloroketone, which then attacks the other carbonyl group within the same molecule. The resulting cyclic halohydrin can then undergo further transformations.

Hantzsch Pyrrole (B145914) Synthesis and Related Annulations

The Hantzsch pyrrole synthesis is a classic method for the preparation of substituted pyrroles. wikipedia.orgpharmaguideline.com The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgpharmaguideline.com α-Chloroketones, such as this compound, can serve as the α-haloketone component in this synthesis.

The mechanism of the Hantzsch pyrrole synthesis begins with the reaction between the β-ketoester and ammonia or a primary amine to form an enamine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile and attacks the α-carbon of the α-chloroketone in a nucleophilic substitution reaction, displacing the chloride. An alternative proposed mechanism involves the enamine attacking the carbonyl carbon of the α-haloketone. wikipedia.org The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final pyrrole product. wikipedia.orgyoutube.com This method is versatile and allows for the synthesis of a wide variety of substituted pyrroles. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov

Formation of Thiazole (B1198619) and 2-Aminothiazole (B372263) Derivatives

α-Chloroketones are key starting materials for the synthesis of thiazole and 2-aminothiazole derivatives, primarily through the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. chemhelpasap.comchemhelpasap.com

To synthesize 2-aminothiazoles, an α-chloroketone is reacted with thiourea. wikipedia.orgnih.govrsc.org The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-chloroketone, displacing the chloride ion. nih.govresearchgate.net The resulting intermediate then undergoes an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the former ketone. Subsequent dehydration leads to the formation of the 2-aminothiazole ring. chemhelpasap.comnih.govresearchgate.net This reaction is a high-yielding and straightforward method for preparing 2-aminothiazole derivatives. chemhelpasap.comnih.govresearchgate.netrsc.orgorganic-chemistry.org The synthesis of other thiazole derivatives can be achieved by using different thioamides in place of thiourea. nih.govpharmaguideline.comchemicalbook.com

Synthesis of 2-Aminoimidazoles and Other Nitrogen Heterocycles

α-Chloroketones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including 2-aminoimidazoles. The reaction of an α-chloroketone with guanidine (B92328) or its derivatives is a common method for the preparation of 2-aminoimidazoles. mdpi.comnih.gov This synthesis proceeds through a heterocyclodehydration process. mdpi.comnih.gov Greener synthetic approaches utilizing deep eutectic solvents have been developed to improve the efficiency and environmental friendliness of this reaction. mdpi.comnih.gov

The general mechanism involves the initial reaction between the α-chloroketone and guanidine. One of the amino groups of guanidine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the chloride. The other amino group then attacks the carbonyl carbon, leading to cyclization. Dehydration of the cyclic intermediate results in the formation of the 2-aminoimidazole ring. This method provides a high-yield, one-pot synthesis of 2-aminoimidazole derivatives. mdpi.comnih.govnih.govorganic-chemistry.org

Other Significant Transformations and Functional Group Interconversions

Beyond the formation of heterocyclic systems, α-chloroketones undergo several other important transformations. These reactions further highlight the synthetic utility of this class of compounds.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process that removes the halogen atom from a molecule. In the case of α-chloroketones, this reaction converts them into the corresponding parent ketones. wikipedia.orgnih.gov A variety of reagents and catalytic systems have been developed for the reductive dehalogenation of α-haloketones. nih.gov

One approach involves the use of an electron-transfer catalyst. For example, iron-polyphthalocyanine can catalyze the reduction of α-haloketones with benzenethiol. oup.com Similarly, viologen has been used as an electron-transfer catalyst with sodium dithionite (B78146) in a two-phase system to achieve quantitative reductive dehalogenation. rsc.org The reduction of α-haloketones can also lead to the formation of enolates in a site-specific manner, which can then be trapped by electrophiles or participate in reactions such as alkylation, aldol, and Michael additions. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-Chloroketones |

| α,β-Epoxy esters |

| Glycidic esters |

| α,β-Epoxy ketones |

| Aldehydes |

| 6'-OH cinchonium salts |

| Chiral Quaternary Ammonium (B1175870) Salts |

| Halohydrin |

| Oxirane |

| Pyrroles |

| β-Ketoester |

| Ammonia |

| Primary amine |

| Enamine |

| Thiazole |

| 2-Aminothiazole |

| Thioamide |

| Thiourea |

| 2-Aminoimidazoles |

| Guanidine |

| Deep eutectic solvents |

| Benzenethiol |

| Iron-polyphthalocyanine |

| Sodium dithionite |

| Viologen |

Conversion to α,β-Unsaturated Carbonyl Compounds (e.g., Dehydrochlorination)

The conversion of α-chloroketones to α,β-unsaturated carbonyl compounds is a fundamental elimination reaction known as dehydrochlorination. This process typically involves treating the α-chloroketone with a base. The mechanism proceeds via an E2 or E1cb pathway, depending on the substrate and reaction conditions. A base abstracts a proton from the carbon atom adjacent to the carbonyl group (the α'-position), forming an enolate intermediate. Subsequently, the chloride ion is eliminated, resulting in the formation of a carbon-carbon double bond conjugated with the carbonyl group. The choice of base and solvent is crucial for optimizing the yield and preventing side reactions, such as nucleophilic substitution (Favorskii rearrangement) or condensation reactions.

Catalytic Cross-Coupling Reactions (e.g., with Organozinc Reagents)

α-Chloroketones are effective electrophiles in catalytic cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the α-position. The Negishi coupling, which utilizes organozinc reagents in the presence of a palladium or nickel catalyst, is a prominent example. wikipedia.org This method is valued for its ability to introduce primary and secondary alkyl groups adjacent to a ketone under mild conditions and with good yields. organic-chemistry.orgnih.gov

Mechanistic studies suggest that the reaction typically proceeds through a direct substitution pathway. nih.gov For palladium-catalyzed reactions, the mechanism involves oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the α-substituted ketone and regenerate the catalyst. youtube.com Nickel-catalyzed variations can also follow similar pathways or, in some cases, involve radical intermediates. youtube.comnih.gov

A key feature of this reaction is its stereospecificity; when optically active α-chloroketones are used, the reaction proceeds with an inversion of stereochemistry. organic-chemistry.orgnih.gov However, in the context of developing asymmetric methods, α-chloroketones have been noted as sometimes being unsuitable substrates, leading to low yields or enantioselectivity under certain conditions. nih.gov

| Catalyst System | Reagent | Key Features | Stereochemistry | Reference |

|---|---|---|---|---|

| Cu(acac)₂ | Alkylzinc halides | Introduces primary and secondary alkyl groups; mild conditions; good yields for various substrates (cyclic, acyclic, aromatic, aliphatic). | Stereospecific with inversion of configuration. | organic-chemistry.org, nih.gov |

| NiCl₂·glyme / Chiral Ligand (e.g., pybox) | Arylzinc reagents | Used for asymmetric cross-couplings of α-bromoketones; α-chloroketones noted as challenging substrates in preliminary studies. | Aims for enantioselectivity (stereoconvergent). | nih.gov |

| Palladium(0) or Nickel(0) Complexes | Organozinc compounds | General Negishi coupling; tolerates a wide range of functional groups. | Generally stereospecific. | wikipedia.org |

Carbonylation Reactions with Transition Metal Catalysts

Carbonylation reactions catalyzed by transition metals provide a direct route for introducing a carbonyl group into organic molecules using carbon monoxide (CO) or CO surrogates. ethernet.edu.etresearchgate.netrsc.org For α-chloroketones, this transformation involves the catalytic activation of the carbon-chlorine bond.

The general mechanism for transition metal-catalyzed carbonylation of organic halides begins with the oxidative addition of the metal catalyst (commonly palladium) into the C-Cl bond, forming an acyl-metal complex. This is followed by the insertion of carbon monoxide to create an acyl-metal carbonyl intermediate. This intermediate can then react with various nucleophiles. For instance, reaction with an alcohol (alkoxycarbonylation) yields an ester, while reaction with an amine (aminocarbonylation) produces an amide. researchgate.net These reactions expand the carbon chain and introduce valuable functional groups, making them a powerful tool in organic synthesis. ethernet.edu.et

Intramolecular Cyclopropanation Reactions

Intramolecular cyclopropanation is a key reaction for synthesizing bicyclic compounds containing a cyclopropane (B1198618) ring. nih.gov This transformation is typically achieved through the reaction of a substrate containing both a double bond and a precursor to a metal-carbene. While α-chloroketones can be precursors for some carbenoid-type reactions, the most common strategies for catalytic intramolecular cyclopropanation involve other functional groups, such as α-diazo ketones or α-carbonyl sulfoxonium ylides. nih.govescholarship.org

In these reactions, a transition metal catalyst (e.g., based on rhodium, copper, or iridium) reacts with the diazo or ylide functionality to generate a highly reactive metal-carbene intermediate. escholarship.org This intermediate is then attacked intramolecularly by the tethered alkene, leading to the formation of the cyclopropane ring. escholarship.org Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed to catalyze these reactions with high stereoselectivity. rochester.edunih.gov The use of α-chloroketones as direct precursors for this specific type of catalytic cyclopropanation is less common.

Baeyer-Villiger Oxidation: Substrate Scope and Halogen Effects

The Baeyer-Villiger oxidation converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org The reaction proceeds through the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.org The rate-determining step is the subsequent rearrangement, where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents. Generally, the group that is better able to stabilize a positive charge will migrate preferentially. organic-chemistry.org The presence of an α-halogen substituent significantly influences the reaction's outcome. Theoretical and experimental studies have shown that the migration of a chlorinated alkyl group is considerably more difficult than the migration of an unsubstituted alkyl group. acs.orgnih.gov This is attributed to the electron-withdrawing inductive effect of the chlorine atom, which destabilizes the partial positive charge that develops on the migrating carbon in the transition state. In contrast, the effect of an α-fluoro substituent is less pronounced, with only a small energetic difference observed between the migration of a fluorinated group versus an alkyl group. acs.orgnih.gov

| Group | Migratory Ability |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl, Cyclohexyl | High |

| Aryl (Phenyl) | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

| Chlorinated alkyl | Very Low acs.orgnih.gov |

Note: This table represents a general trend. Stereoelectronic and steric factors can also influence the outcome. organic-chemistry.org

Reactivity in Reduction Reactions (e.g., Borohydride (B1222165) Reduction)

The reduction of α-chloroketones, typically with a hydride-based reducing agent like sodium borohydride (NaBH₄), yields the corresponding chlorohydrin. The reaction is a nucleophilic addition, where a hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon. libretexts.org This breaks the carbon-oxygen π-bond, and the resulting alkoxide intermediate is then protonated during workup (e.g., by water or alcohol solvent) to give the final alcohol product. libretexts.orgbohrium.com

Sodium borohydride is a relatively mild reducing agent and is chemoselective for aldehydes and ketones; it generally does not reduce less reactive carbonyl compounds like esters or amides under standard conditions. bohrium.com The reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to the reduction of both the carbonyl group and the carbon-carbon double bond, a process known as conjugate reduction. sci-hub.se For α-chloroketones, the primary reaction is the reduction of the carbonyl group. The stereochemical outcome of the reduction can be influenced by factors such as steric hindrance and the use of additives. For instance, the Luche reduction, which employs sodium borohydride in the presence of a cerium(III) salt, can alter the diastereoselectivity of ketone reductions compared to standard NaBH₄ conditions. nih.gov

Computational and Theoretical Investigations Pertaining to α Chloroketones

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are pivotal in mapping the potential energy surfaces of reactions involving α-chloroketones. These calculations allow for the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. By determining the structures and energies of these species, detailed reaction mechanisms can be proposed and validated.

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of α-haloketones due to its balance of accuracy and computational cost. up.ac.za DFT calculations have been successfully applied to model a variety of reactions involving these compounds, providing valuable insights into their mechanisms.

One of the key applications of DFT in this area is the study of nucleophilic substitution reactions at the α-carbon. up.ac.za These studies often reveal the competition between different reaction pathways, such as SN2 substitution and other mechanisms like carbonyl addition or epoxidation. up.ac.za For instance, DFT modeling has been used to compare the activation energies of competing nucleophilic substitution and epoxidation reactions in α-bromoacetophenone, a related α-haloketone. up.ac.za Such studies have shown that the two pathways can have comparable and low activation energies. up.ac.za

DFT calculations are also instrumental in determining the structure of transition states, which is crucial for understanding the factors that control the reaction rate and selectivity. By analyzing the geometry and electronic properties of the transition state, researchers can gain insights into the bonding changes that occur during the reaction. Furthermore, DFT can be used to probe the influence of substituents on the reactivity of the α-chloroketone and the nucleophile. These computational models can help rationalize experimental observations and predict the outcome of new reactions.

Table 1: Representative DFT-Calculated Parameters for Reactions of α-Haloketones

| Reaction Type | Model Compound | Computational Finding | Implication |

|---|---|---|---|

| Nucleophilic Substitution | α-Bromoacetophenone + Methoxide | Comparable activation energies for SN2 and epoxidation pathways. up.ac.za | Highlights the presence of competing reaction mechanisms. |

| Nucleophilic Addition | α-Chloroacetophenone + Nucleophile | Initial attack can occur at the carbonyl carbon, leading to intermediates. | Provides a more complete picture of the reaction landscape beyond simple SN2. |

| Conformational Analysis | α-Fluoroacetophenone vs. α-Chloroacetophenone | Higher rotational barrier for the fluoro derivative. beilstein-journals.org | Explains differences in reactivity based on the accessibility of reactive conformations. beilstein-journals.org |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory for studying chemical systems. tamu.edu These methods can provide highly accurate predictions of molecular properties, including geometries, energies, and vibrational frequencies. rsc.org For α-chloroketones, ab initio calculations can be employed to predict their thermochemical properties and to model their reactivity with a high degree of confidence. tamu.edursc.org

Predictive modeling based on ab initio calculations can be used to estimate reaction rate constants and to understand the factors that govern chemical reactivity. tamu.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide benchmark data for calibrating more approximate methods. These high-level calculations are particularly useful for studying systems where electron correlation effects are significant.

The application of ab initio methods allows for the exploration of complex reaction mechanisms and the prediction of the outcomes of reactions under various conditions. nih.gov This predictive power is invaluable in the design of new synthetic routes and in the optimization of existing chemical processes involving α-chloroketones. nih.gov

Conformational Analysis and Stereoelectronic Influences on Reactivity

The reactivity of α-chloroketones is intrinsically linked to their three-dimensional structure. Conformational analysis, aided by computational methods, is essential for understanding how the spatial arrangement of atoms influences chemical behavior. beilstein-journals.org For α-haloketones, the preferred conformation is often a cisoid arrangement where the halogen and the carbonyl oxygen are in the same plane. wikipedia.orgnih.gov This preference is a result of minimizing steric hindrance between the halogen and the other substituents on the carbonyl group. wikipedia.org

Stereoelectronic effects, which describe the influence of the spatial orientation of orbitals on molecular properties, play a crucial role in determining the stability and reactivity of different conformers. beilstein-journals.org In α-chloroketones, hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the carbon-halogen bond (nO → σ*C-X) can influence conformational preferences. These interactions are highly dependent on the dihedral angle between the carbonyl group and the carbon-halogen bond.

Computational Insights into Diastereoselectivity and Enantioselectivity Control

Computational methods have become indispensable for understanding and predicting the stereochemical outcomes of reactions involving α-chloroketones. By modeling the transition states of reactions leading to different stereoisomers, it is possible to rationalize and predict both diastereoselectivity and enantioselectivity.

In reactions of chiral α-chloroketones, the stereoselectivity often arises from the nucleophile attacking the most accessible face of the lowest energy conformer of the ketone. nih.gov Computational modeling can determine the relative energies of different conformers and the steric hindrance associated with each possible attack trajectory. This information is crucial for designing reactions that favor the formation of a single stereoisomer.

For enantioselective reactions, computational studies can elucidate the mechanism of stereocontrol exerted by a chiral catalyst. For instance, in the organocatalytic α-chlorination of aldehydes, mechanistic studies have revealed the importance of charged intermediates in achieving high enantioselectivity. nih.gov Computational modeling can help in the design of more efficient and selective catalysts by providing a detailed understanding of the catalyst-substrate interactions in the transition state.

Table 2: Computational Approaches to Understanding Stereoselectivity in α-Chloroketone Reactions

| Stereoselectivity Type | Reaction Example | Computational Insight | Controlling Factor |

|---|---|---|---|

| Diastereoselectivity | Addition of Grignard reagents to chiral α-substituted ketones. nih.gov | The nucleophile attacks the most accessible face of the lowest energy conformer. nih.gov | Ground-state conformational preferences and steric hindrance. nih.gov |

| Enantioselectivity | Organocatalytic α-chlorination of aldehydes. nih.gov | Stabilization of charged intermediates by the solvent and catalyst can lead to high enantioselectivity. nih.gov | Catalyst structure and reaction conditions (e.g., solvent). nih.gov |

Energetic Profiles of Reaction Pathways and Intermediate Stabilities

A complete understanding of a chemical reaction requires knowledge of the energies of all species involved, including reactants, intermediates, transition states, and products. Computational chemistry provides the tools to construct detailed energetic profiles for reaction pathways involving α-chloroketones. khanacademy.orgresearchgate.net

These energy profiles map the potential energy of the system as the reaction progresses, revealing the activation barriers for each step and the relative stabilities of any intermediates. researchgate.net For reactions of α-chloroketones, this can be particularly insightful when multiple competing pathways exist. For example, in nucleophilic substitution reactions, computational studies can determine the relative energy barriers for the direct SN2 pathway versus a pathway involving initial addition to the carbonyl group. up.ac.za

By calculating the free energy profile, which includes contributions from enthalpy and entropy, it is possible to predict the spontaneity and rate of a reaction under specific conditions. researchgate.net This information is crucial for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts. The stability of intermediates is also a key factor, as long-lived intermediates can potentially undergo alternative reactions, leading to a complex product mixture. Computational studies can provide valuable insights into the lifetime and reactivity of such intermediates.

Future Prospects and Emerging Research Frontiers in α Chloroketone Chemistry

Development of Innovative and Highly Selective Synthetic Methodologies

The synthesis of α-chloroketones has traditionally relied on methods such as the direct halogenation of ketones or the acylation of diazomethane (B1218177) with acyl chlorides followed by hydrochlorination. While effective, these methods can suffer from drawbacks including the use of hazardous reagents, lack of regioselectivity, and the generation of stoichiometric waste. nih.govwikipedia.org The future of α-chloroketone synthesis lies in the development of more sophisticated and selective methodologies that address these limitations.

A significant area of advancement is the development of catalytic, enantioselective chlorination reactions. Organocatalysis, in particular, has shown immense promise in providing chiral α-chloroaldehydes with high enantioselectivity using readily available catalysts like L-proline amides. organic-chemistry.org Extending these principles to the synthesis of a broader range of chiral α-chloroketones is a key objective. The use of transition-metal catalysis, employing earth-abundant and non-toxic metals, is another promising avenue for achieving highly selective α-chlorination of ketones and their derivatives under mild conditions.

Furthermore, flow chemistry is poised to revolutionize the synthesis of α-chloroketones, especially those involving hazardous intermediates like diazomethane. Continuous-flow generation of diazomethane and its immediate consumption in subsequent reactions significantly enhances safety and scalability, offering a more efficient and industrially viable route to these valuable building blocks. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of α-chloroketones is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity has been extensively exploited in classical reactions such as the Favorskii rearrangement and the synthesis of various heterocycles like thiazoles and pyrroles. wikipedia.org However, the full synthetic potential of α-chloroketones is far from exhausted.

Future research will undoubtedly focus on uncovering and harnessing novel reactivity patterns. This includes the development of new cascade reactions where the initial reaction at one electrophilic site triggers a subsequent transformation at the other, leading to the rapid construction of molecular complexity from simple precursors. For instance, the reaction of α-chloroketones with bifunctional nucleophiles could provide access to novel heterocyclic scaffolds with potential applications in medicinal chemistry.